Ammonium dodecyl sulfate

Catalog No.
S578980
CAS No.
2235-54-3
M.F
C12H29NO4S
M. Wt
283.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium dodecyl sulfate

CAS Number

2235-54-3

Product Name

Ammonium dodecyl sulfate

IUPAC Name

azane;dodecyl hydrogen sulfate

Molecular Formula

C12H29NO4S

Molecular Weight

283.43 g/mol

InChI

InChI=1S/C12H26O4S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);1H3

InChI Key

BTBJBAZGXNKLQC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOS(=O)(=O)[O-].[NH4+]

Synonyms

ammonium dodecyl sulfate, ammonium lauryl sulfate, dodecyl sulfate, dodecyl sulfate, ammonium salt, dodecyl sulfate, barium salt, dodecyl sulfate, cadmium salt, dodecyl sulfate, calcium salt, dodecyl sulfate, cesium salt, dodecyl sulfate, cobalt (+2) salt, dodecyl sulfate, copper (+2) salt, dodecyl sulfate, lead (+2) salt, dodecyl sulfate, lithium salt, dodecyl sulfate, magnesium salt, dodecyl sulfate, magnesium, sodium salt (4:1:2), dodecyl sulfate, manganese (+2) salt, dodecyl sulfate, manganese salt, dodecyl sulfate, nickel (+2) salt, dodecyl sulfate, potassium salt, dodecyl sulfate, rubidium salt, dodecyl sulfate, silver (+1) salt, dodecyl sulfate, strontium salt, dodecyl sulfate, thallium (+1) salt, dodecyl sulfate, zinc salt (2:1), lauryl sulfate, laurylsulfate, lithium dodecyl sulfate, lithium lauryl sulfate, magnesium dodecyl sulfate, magnesium lauryl sulfate, potassium dodecyl sulfate

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)O.N

Protein Analysis

  • Protein Solubilization: ADS acts as a detergent, similar to the more common sodium dodecyl sulfate (SDS). It effectively solubilizes proteins, making them amenable for further analysis techniques like gel electrophoresis and mass spectrometry [].
  • Improved MALDI Performance: Compared to SDS, ADS offers improved performance in Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, particularly for high molecular weight proteins (>25 kDa) []. This is because ADS generates fewer adduct ions, leading to cleaner spectra and easier protein identification.

Cell and Tissue Lysis

  • Membrane Disruption: ADS disrupts cell membranes due to its amphiphilic nature, allowing researchers to extract intracellular components like proteins and organelles for further analysis [].
  • Study of Apoptosis: Research suggests ADS can induce apoptosis, or programmed cell death, in certain cell lines []. This makes it a valuable tool for studying cell death mechanisms and related diseases.

Other Applications

  • Micellar Separations: ADS can be used in micellar electrokinetic chromatography (MEKC) for the separation of various biomolecules, including proteins, peptides, and nucleotides [].
  • Nanoparticle Synthesis: ADS plays a role in the synthesis of various nanoparticles used in drug delivery and other applications [].

Ammonium dodecyl sulfate is a quaternary ammonium salt with the chemical formula C12H29NO4S\text{C}_{12}\text{H}_{29}\text{NO}_{4}\text{S}. It appears as a yellowish viscous liquid and has a molar mass of approximately 283.43 g/mol. This compound is characterized by its surfactant properties, which arise from its structure, consisting of a long hydrophobic hydrocarbon chain and a hydrophilic sulfate group. The compound is soluble in water and exhibits high foaming capabilities, making it useful in various applications such as personal care products and cleaning agents .

In Biological Systems

While not directly involved in biological processes, ADS can interact with cell membranes due to its amphiphilic nature. This interaction can disrupt membrane integrity and alter protein function depending on the concentration and exposure time.

Toxicity

ADS can cause skin and eye irritation, especially at high concentrations. It is generally considered to be non-mutagenic and non-carcinogenic.

Flammability

Not flammable [].

Reactivity

Can be mildly corrosive to metals. Avoids strong oxidizing agents [].

, primarily involving its acidic properties. In aqueous solutions, it can dissociate into ammonium ions and dodecyl sulfate anions. The compound reacts as an acid, neutralizing bases and generating heat during the process. Its hydrolysis can occur under extreme pH conditions: at pH values below 4, it hydrolyzes to form alcohols, while at pH values above 7, it releases ammonia .

In environmental contexts, ammonium dodecyl sulfate can undergo oxidation reactions when exposed to hydroxyl radicals, leading to the formation of various oxygenated products. Such transformations are significant in atmospheric chemistry, particularly concerning secondary organic aerosol formation .

Ammonium dodecyl sulfate can be synthesized through several methods:

  • Neutralization Reaction: This involves reacting sulfuric acid with dodecanol (a fatty alcohol) to form dodecyl sulfate, followed by neutralization with ammonium hydroxide.
  • Transesterification: Dodecyl sulfate can also be produced via transesterification of triglycerides (from palm or coconut oil) with sulfuric acid and ammonium hydroxide.
  • Direct Sulfonation: Another method includes the direct sulfonation of long-chain alcohols followed by ammoniation .

Ammonium dodecyl sulfate finds extensive use across various industries:

  • Personal Care Products: It is commonly used in shampoos and body washes as a foaming agent.
  • Cleaning Agents: Employed in household cleaners and industrial detergents due to its surfactant properties.
  • Emulsion Polymerization: Acts as a stabilizer in emulsion polymerization processes.
  • Oil Recovery: Utilized in enhanced oil recovery techniques.
  • Fire-Fighting Foams: Its ability to form stable foams makes it useful in fire-fighting applications .

Studies on the interactions of ammonium dodecyl sulfate with other compounds reveal its role as an effective emulsifier and stabilizer. It interacts favorably with various organic solvents and enhances the solubility of hydrophobic substances in aqueous solutions. Molecular dynamics simulations indicate that ammonium ions from ammonium dodecyl sulfate can displace sodium ions from surfaces, influencing the behavior of other surfactants in mixtures .

Ammonium dodecyl sulfate shares similarities with several other surfactants but possesses unique characteristics that distinguish it:

Compound NameChemical FormulaUnique Features
Sodium lauryl sulfateC12H25NaOSO4\text{C}_{12}\text{H}_{25}\text{NaOSO}_{4}More commonly used; higher irritation potential
Ammonium lauryl sulfateC12H25NH4OSO4\text{C}_{12}\text{H}_{25}\text{NH}_{4}\text{OSO}_{4}Similar structure; lower toxicity than sodium variant
Potassium lauryl sulfateC12H25KOSO4\text{C}_{12}\text{H}_{25}\text{KOSO}_{4}Higher solubility in water; used in personal care
Magnesium lauryl sulfateC12H25MgOSO4\text{C}_{12}\text{H}_{25}\text{MgOSO}_{4}Used in specialized applications like pharmaceuticals

Ammonium dodecyl sulfate's unique combination of lower toxicity and effective surfactant properties makes it particularly suitable for personal care formulations compared to sodium lauryl sulfate, which tends to cause more irritation .

Physical Description

Ammonium lauryl sulfate appears as light yellow liquid. May float or sink and mix with water. (USCG, 1999)
Liquid

Color/Form

Clear liquid

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

283.18172958 g/mol

Monoisotopic Mass

283.18172958 g/mol

Heavy Atom Count

18

Density

1.03 at 68 °F (USCG, 1999)

UNII

Q7AO2R1M0B

Related CAS

151-41-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 617 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 617 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 615 of 617 companies with hazard statement code(s):;
H302 (71.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (28.13%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (21.79%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (78.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2235-54-3

Metabolism Metabolites

Nitrosamines can enter the body via ingestion, inhalation, or dermal contact. Once in the body, nitrosamines are metabolized by cytochrome P-450 enzymes, which essentially activates them into carcinogens. (A2878, A2879)

Wikipedia

Ammonium lauryl sulfate

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Cleansing; Foaming; Surfactant

Methods of Manufacturing

REACTION OF N-DODECYL ALCOHOL WITH CHLOROSULFONIC ACID FOLLOWED BY NEUTRALIZATION WITH AMMONIA

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing
Textiles, apparel, and leather manufacturing
Sulfuric acid, monododecyl ester, ammonium salt (1:1): ACTIVE

Analytic Laboratory Methods

APHA Methods 5540C Anionic Surfactants as MBAS. Extraction method with LOD = 0.025 mg/L /SURFACTANTS/
EMSLC Method 425.1 Methylene Blue Active Substances (MBAS). Extraction method with LOD = 0.025 mg/l /SURFACTANTS/

Dates

Modify: 2023-08-15

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